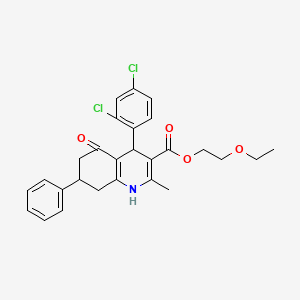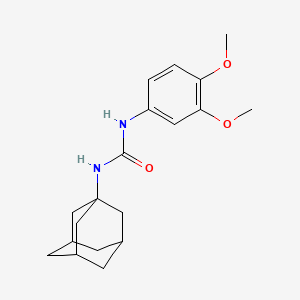
N-1-adamantyl-N'-(3,4-dimethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1-adamantyl-N'-(3,4-dimethoxyphenyl)urea, also known as AUDA-1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. AUDA-1 is a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are important signaling molecules involved in various physiological processes.
Mécanisme D'action
N-1-adamantyl-N'-(3,4-dimethoxyphenyl)urea works by inhibiting sEH, which is responsible for the degradation of EETs. By inhibiting sEH, N-1-adamantyl-N'-(3,4-dimethoxyphenyl)urea increases the levels of EETs, which have various beneficial effects on the body. EETs have been shown to have vasodilatory, anti-inflammatory, and anti-cancer effects, making them a promising therapeutic target.
Biochemical and physiological effects:
N-1-adamantyl-N'-(3,4-dimethoxyphenyl)urea has been shown to have various biochemical and physiological effects. In addition to increasing the levels of EETs, N-1-adamantyl-N'-(3,4-dimethoxyphenyl)urea has been shown to reduce blood pressure, improve cardiac function, and reduce inflammation. N-1-adamantyl-N'-(3,4-dimethoxyphenyl)urea has also been shown to inhibit the growth and metastasis of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-1-adamantyl-N'-(3,4-dimethoxyphenyl)urea has several advantages for lab experiments. It is a potent and selective inhibitor of sEH, making it a useful tool for studying the role of sEH in various physiological processes. N-1-adamantyl-N'-(3,4-dimethoxyphenyl)urea is also stable and can be easily synthesized in large quantities. However, one limitation of N-1-adamantyl-N'-(3,4-dimethoxyphenyl)urea is that it is not very water-soluble, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-1-adamantyl-N'-(3,4-dimethoxyphenyl)urea. One area of interest is the development of more water-soluble derivatives of N-1-adamantyl-N'-(3,4-dimethoxyphenyl)urea, which would make it easier to use in experiments. Another area of interest is the study of the long-term effects of N-1-adamantyl-N'-(3,4-dimethoxyphenyl)urea on various physiological processes. Additionally, further research is needed to determine the optimal dosage and administration of N-1-adamantyl-N'-(3,4-dimethoxyphenyl)urea for various therapeutic applications. Finally, the potential use of N-1-adamantyl-N'-(3,4-dimethoxyphenyl)urea in combination with other drugs or therapies should be explored.
Méthodes De Synthèse
N-1-adamantyl-N'-(3,4-dimethoxyphenyl)urea can be synthesized using a multistep process that involves the reaction of 1-adamantylamine with 3,4-dimethoxyphenyl isocyanate, followed by the reduction of the resulting urea using lithium aluminum hydride. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
N-1-adamantyl-N'-(3,4-dimethoxyphenyl)urea has been extensively studied for its potential therapeutic applications in various fields such as cardiovascular disease, inflammation, and cancer. In cardiovascular disease, N-1-adamantyl-N'-(3,4-dimethoxyphenyl)urea has been shown to increase the levels of EETs, which have vasodilatory and anti-inflammatory effects, leading to improved cardiac function. Inflammation is a key factor in many diseases, and N-1-adamantyl-N'-(3,4-dimethoxyphenyl)urea has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In cancer, N-1-adamantyl-N'-(3,4-dimethoxyphenyl)urea has been shown to inhibit the growth and metastasis of cancer cells.
Propriétés
IUPAC Name |
1-(1-adamantyl)-3-(3,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-23-16-4-3-15(8-17(16)24-2)20-18(22)21-19-9-12-5-13(10-19)7-14(6-12)11-19/h3-4,8,12-14H,5-7,9-11H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENOFSTXPVUFDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC23CC4CC(C2)CC(C4)C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-1-adamantyl-N'-(3,4-dimethoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

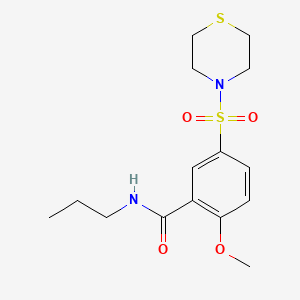

![{5-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-furyl}methyl acetate](/img/structure/B5123807.png)
![2-(3,4-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5123814.png)
![3-chloro-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5123817.png)
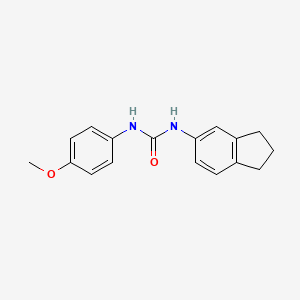
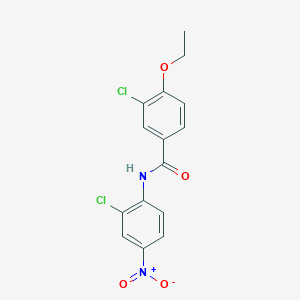
![1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B5123834.png)
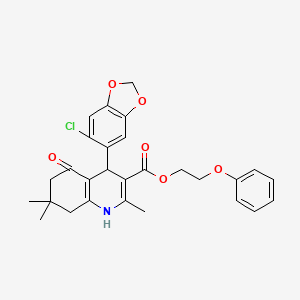
![N-methyl-1-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5123846.png)
![1-[2-(allyloxy)benzyl]-4-phenylpiperazine](/img/structure/B5123864.png)
![4-(3-acetylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5123871.png)
